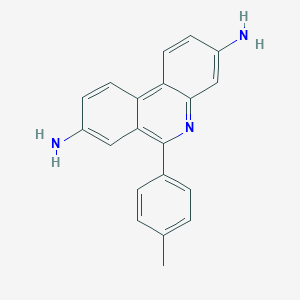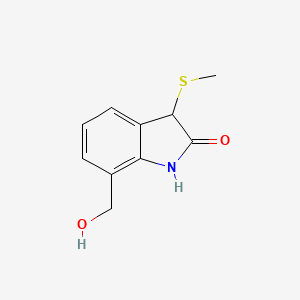
7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is a chemical compound with a unique structure that includes a hydroxymethyl group and a methylsulfanyl group attached to an indolone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Formation of the Indolone Core: The indolone core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the indolone core, which can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The indolone core can be reduced to an indoline using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Formation of various substituted indolone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its structural features make it a suitable candidate for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The hydroxymethyl and methylsulfanyl groups play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(Hydroxymethyl)-7-(methylsulfanyl)bicyclo[2.2.1]hept-5-en-2-one
- 7-([tert-Butyl(dimethyl)silyl]oxymethyl)-7-(methylsulfanyl)bicyclo[2.2.1]hept-5-en-2-one
- 7-([tert-Butyl(dimethyl)silyl]oxymethyl)-7-(methylsulfanyl)-3-(phenylselanyl)bicyclo[2.2.1]hept-5-en-2-one
Uniqueness
7-(Hydroxymethyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is unique due to its indolone core, which distinguishes it from other similar compounds The presence of both hydroxymethyl and methylsulfanyl groups provides a unique combination of functional groups that can be exploited for various applications
Eigenschaften
CAS-Nummer |
192632-32-9 |
|---|---|
Molekularformel |
C10H11NO2S |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
7-(hydroxymethyl)-3-methylsulfanyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO2S/c1-14-9-7-4-2-3-6(5-12)8(7)11-10(9)13/h2-4,9,12H,5H2,1H3,(H,11,13) |
InChI-Schlüssel |
LGZCTQHNFNETPM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1C2=CC=CC(=C2NC1=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


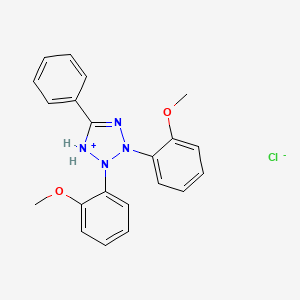
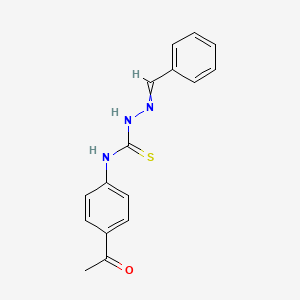
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
![1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B12560098.png)
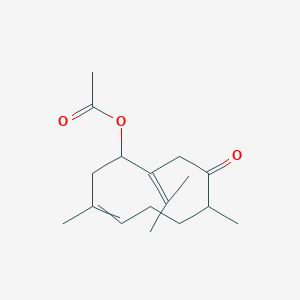

![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
![2,3-Dimethyl-5-[(methylthio)propyl]pyrazine](/img/structure/B12560130.png)
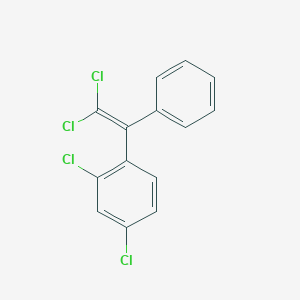
![2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester](/img/structure/B12560133.png)
![Bis[2-(2-chlorophenoxy)ethyl] ethanedioate](/img/structure/B12560143.png)
![4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12560147.png)
![1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate](/img/structure/B12560155.png)
